molecular formula C23H20N2O4S B4185262 N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B4185262
M. Wt: 420.5 g/mol
InChI Key: UCGIYHNGNGZMNO-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the morpholine derivative, followed by the introduction of the thiophene ring. The final step involves the formation of the xanthene core through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide
  • N-(2-furoyl)-N’-[3-(4-morpholinylcarbonyl)phenyl]thiourea
  • 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Uniqueness

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its xanthene core, in particular, provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-21(24-22-17(9-14-30-22)23(27)25-10-12-28-13-11-25)20-15-5-1-3-7-18(15)29-19-8-4-2-6-16(19)20/h1-9,14,20H,10-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGIYHNGNGZMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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